3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide
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Overview
Description
3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. This compound features a unique combination of a fluorine atom, a triazole ring, and an isonicotinamide moiety, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It’s known that in aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This could potentially be a similar mechanism for this compound, given its structural similarity.
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
It’s known that the scaffolds of triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that triazole compounds show various biologically vital properties .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Isonicotinamide: The final step involves coupling the triazole-fluorine intermediate with isonicotinamide under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the isonicotinamide moiety.
Substitution: The fluorine atom can be substituted under specific conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could produce a reduced isonicotinamide derivative.
Scientific Research Applications
3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar triazole ring structure.
Fluconazole: Another triazole antifungal with a comparable mechanism of action.
Isoniazid: An isonicotinamide derivative used as an antibiotic.
Uniqueness
What sets 3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide apart is its unique combination of a fluorine atom and a triazole ring, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
3-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-9(2)12(8-19-6-5-16-18-19)17-13(20)10-3-4-15-7-11(10)14/h3-7,9,12H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDJBFDCNEBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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